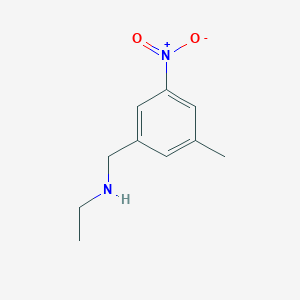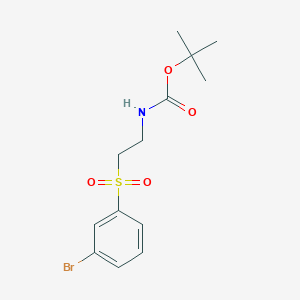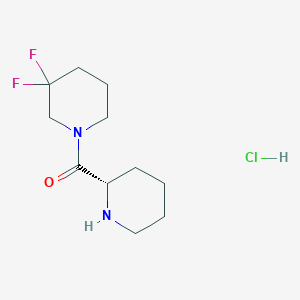
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride: is a synthetic organic compound characterized by the presence of two piperidine rings and two fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various starting materials such as 1,5-diaminopentane under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling of Piperidine Rings: The two piperidine rings are coupled using a suitable linker, often involving carbonyl compounds like formaldehyde or acetaldehyde.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoropiperidine: A simpler analog with only one piperidine ring.
2-(3,3-Difluoro-piperidin-1-yl)-ethylamine: Another related compound with a different substitution pattern.
Uniqueness
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its dual piperidine rings and the presence of fluorine atoms. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C11H19ClF2N2O |
|---|---|
Peso molecular |
268.73 g/mol |
Nombre IUPAC |
(3,3-difluoropiperidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m0./s1 |
Clave InChI |
AHHOUZQLZSHZMQ-FVGYRXGTSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |
SMILES canónico |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


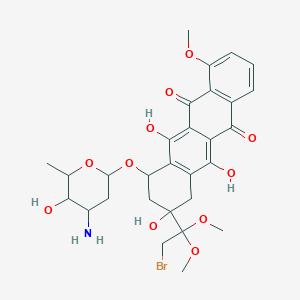
![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)

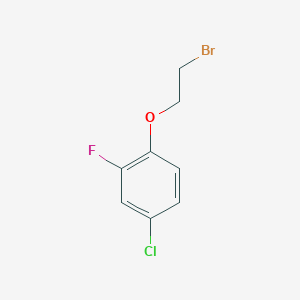

![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)




